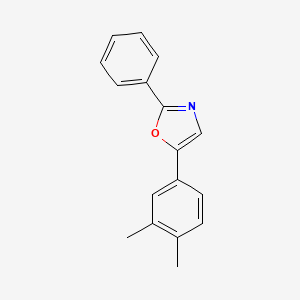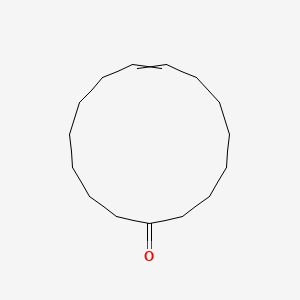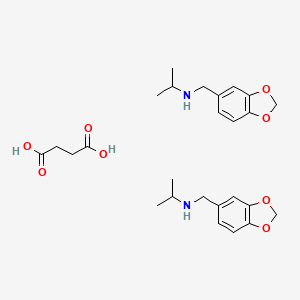
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione is an organic compound with a unique structure that includes a cyclobutene ring substituted with a chlorine atom and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione typically involves the reaction of 4-methoxyphenyl-substituted cyclobutene with chlorinating agents. One common method is the Friedel-Crafts acylation reaction, where 4-methoxyphenylcyclobutene reacts with squaric acid dichloride in the presence of a chlorinating agent such as oxalyl chloride . The reaction is carried out in anhydrous diethyl ether to ensure the solubility of the reactants and to facilitate the precipitation of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclobutanediols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutene derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include cyclobutanediols and quinones, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione: Similar structure but with an indole ring instead of a methoxyphenyl group.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other cyclobutene derivatives .
Eigenschaften
CAS-Nummer |
69009-33-2 |
|---|---|
Molekularformel |
C11H7ClO3 |
Molekulargewicht |
222.62 g/mol |
IUPAC-Name |
3-chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H7ClO3/c1-15-7-4-2-6(3-5-7)8-9(12)11(14)10(8)13/h2-5H,1H3 |
InChI-Schlüssel |
XFTUGNYHMOMVDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)


![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)




![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)




![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
